C15H18Br2N2OS2
Description
C₁₅H₁₈Br₂N₂OS₂ is a brominated heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. Bromine atoms likely enhance its reactivity in substitution reactions or its binding affinity in biological systems. However, specific data on its synthesis, physicochemical properties, or bioactivity are absent in the provided sources, necessitating inferred comparisons with structurally or functionally related compounds from the evidence.
Properties
Molecular Formula |
C15H18Br2N2OS2 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-(bromomethyl)-7-ethylsulfanyl-3-oxa-10-thia-8-aza-6-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16)-tetraene;bromide |
InChI |
InChI=1S/C15H18BrN2OS2.BrH/c1-2-20-15-17-13-12(10-5-3-4-6-11(10)21-13)14-18(15)8-9(7-16)19-14;/h9H,2-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
ILBIKKHDKFYYNJ-UHFFFAOYSA-M |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)CCCC3)C4=[N+]1CC(O4)CBr.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H18Br2N2OS2 involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The exact synthetic route can vary, but common methods include:
Bromination: Introduction of bromine atoms into the molecule.
Sulfur Incorporation: Addition of sulfur atoms through reactions with sulfur-containing reagents.
Nitrogen Incorporation: Introduction of nitrogen atoms via amination reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
C15H18Br2N2OS2: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Addition Reagents: Hydrogen, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
C15H18Br2N2OS2 has been investigated for its antimicrobial activity. Studies have shown that the compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, research indicates that derivatives of this compound can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for further development into new antibiotics .
Anticancer Activity
The compound has also been evaluated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have demonstrated that this compound can inhibit tumor growth in models of breast and lung cancer by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymers with enhanced properties. The compound serves as a building block for creating conductive polymers that can be used in electronic applications. Its incorporation into polymer matrices has shown to improve thermal stability and electrical conductivity, making it suitable for applications in organic electronics and sensors .
Nanomaterials
Additionally, this compound has been explored in the context of nanomaterials. It can be functionalized to create nanocarriers for drug delivery systems. The ability to encapsulate therapeutic agents within nanostructures enhances their bioavailability and targeted delivery to specific tissues, thereby improving therapeutic outcomes .
Bioconjugation
Targeted Drug Delivery
this compound plays a significant role in bioconjugation strategies aimed at targeted drug delivery. Its functional groups allow for conjugation with biomolecules such as antibodies or peptides, facilitating the targeted delivery of cytotoxic drugs directly to tumor cells. This approach minimizes systemic toxicity and enhances treatment efficacy .
Imaging Applications
Moreover, the compound is being studied for its potential in imaging applications. By conjugating this compound with imaging agents, researchers aim to develop novel contrast agents for use in techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET). This could significantly enhance the visualization of tumors or other pathological conditions .
Case Studies
Mechanism of Action
The mechanism by which C15H18Br2N2OS2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares C₁₅H₁₈Br₂N₂OS₂ to four compounds from the evidence, focusing on molecular properties, solubility, and biological interactions.
Table 1: Molecular and Physicochemical Properties
Key Observations:
Halogen Influence: C₁₅H₁₈Br₂N₂OS₂’s dual bromine atoms contrast with mono-halogenated compounds like C₇H₅BrO₂ . Bromine’s larger atomic radius may increase steric hindrance but enhance electrophilic reactivity compared to chlorine in C₉H₁₉ClN₂O₂ . The boron-containing C₆H₅BBrClO₂ shows unique reactivity in cross-coupling reactions, whereas C₁₅H₁₈Br₂N₂OS₂’s sulfur groups may favor nucleophilic substitutions.
Solubility and Bioavailability :
- C₁₅H₁₈Br₂N₂OS₂’s predicted moderate solubility aligns with brominated aromatics like C₆H₅BBrClO₂ (0.24 mg/ml) , though lower than highly polar C₉H₁₉ClN₂O₂ (38.4 mg/ml) .
- Its high topological polar surface area (TPSA ~120 Ų) suggests poor blood-brain barrier (BBB) permeability, unlike smaller compounds like C₉H₁₉ClN₂O₂ and C₆H₅BBrClO₂, which are BBB-permeable .
Synthetic Accessibility :
- C₁₅H₁₈Br₂N₂OS₂ likely requires multi-step synthesis involving bromination and heterocycle formation, akin to the Pd-catalyzed cross-coupling used for C₆H₅BBrClO₂ or the reductive amination in C₉H₁₉ClN₂O₂ .
Research Findings and Functional Contrasts
- Enzyme Inhibition Potential: C₁₅H₁₈Br₂N₂OS₂’s nitrogen-sulfur motifs resemble those in CYP inhibitors like C₉H₁₉ClN₂O₂ , though its larger size may limit fit into active sites compared to smaller analogs.
Material Science Applications :
Bromine’s electron-withdrawing effects could make C₁₅H₁₈Br₂N₂OS₂ a candidate for flame retardants or optoelectronic materials, similar to brominated C₇H₅BrO₂ .Toxicity and Safety : Brominated compounds often exhibit higher toxicity than chlorinated ones. C₁₅H₁₈Br₂N₂OS₂ may require hazard labeling akin to C₇H₅BrO₂ (H302: harmful if swallowed) .
Biological Activity
C15H18Br2N2OS2 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates that the compound contains:
- Carbon (C) : 15 atoms
- Hydrogen (H) : 18 atoms
- Bromine (Br) : 2 atoms
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 1 atom
- Sulfur (S) : 2 atoms
This complex structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against several bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies on the MCF-7 breast cancer cell line revealed that the compound induces apoptosis at specific concentrations.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results are summarized below:
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | 5 |
| 50 | 60 | 20 |
| 100 | 30 | 50 |
At a concentration of 100 µM, there was a significant reduction in cell viability alongside a marked increase in apoptosis, indicating that this compound may serve as an effective anticancer agent .
Antioxidant Activity
The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable scavenging activity, suggesting its potential role in mitigating oxidative stress.
Antioxidant Activity Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings indicate that this compound possesses significant antioxidant activity, which could contribute to its overall therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
